molecular formula C7H13F3N2O B13970237 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine

2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine

Cat. No.: B13970237
M. Wt: 198.19 g/mol
InChI Key: SPCFKXQJWVSXEJ-UHFFFAOYSA-N
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Description

2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can yield the pyrrolidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Attachment of the Ethanamine Moiety: The ethanamine moiety can be attached through nucleophilic substitution reactions, where the pyrrolidine ring is reacted with an appropriate ethanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its stereochemistry and overall biological activity. The ethanamine moiety may facilitate interactions with specific biological pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Trifluoromethylpyrrolidine: A derivative with a trifluoromethyl group, similar to the compound .

    Ethanamine: A basic amine structure that can be part of more complex molecules.

Uniqueness

2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and ethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13F3N2O

Molecular Weight

198.19 g/mol

IUPAC Name

2-[1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine

InChI

InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2

InChI Key

SPCFKXQJWVSXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OCCN)C(F)(F)F

Origin of Product

United States

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